Praseodymium(3+);triperchlorate;hydrate

Description

Chemical Identity and Structure

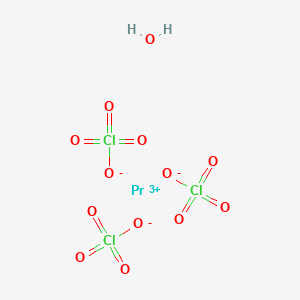

Praseodymium(3+) triperchlorate hydrate, with the molecular formula Pr(ClO4)3·nH2O, is a rare-earth compound comprising praseodymium in the +3 oxidation state coordinated by three perchlorate (ClO4⁻) anions and water molecules. The exact hydration state (n) may vary depending on synthesis conditions. Its IUPAC name is praseodymium(3+);triperchlorate;hydrate, and it is commercially available as a 50% w/w aqueous solution (Reagent Grade) .

Properties

IUPAC Name |

praseodymium(3+);triperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.H2O.Pr/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYAAGBJSWVKIG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2O13Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583722 | |

| Record name | Praseodymium perchlorate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51411-03-1 | |

| Record name | Praseodymium perchlorate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- Starting Materials : Common precursors include praseodymium oxide (Pr₂O₃), praseodymium carbonate (Pr₂(CO₃)₃), or praseodymium metal.

- Reaction Medium : Typically aqueous, using concentrated or dilute perchloric acid (HClO₄).

- Procedure :

- The praseodymium precursor is dissolved in perchloric acid, forming a praseodymium(3+) perchlorate solution.

- The solution is then gently evaporated under controlled temperature to crystallize the hydrated salt.

- Careful temperature control is crucial to avoid decomposition or hydrolysis.

- Industrial Scale : Similar methods are used but with stricter control of parameters such as temperature, pH, and evaporation rate to maximize yield and purity.

Reaction Types Involved

- Acid-Base Neutralization : Dissolution of basic praseodymium compounds in perchloric acid.

- Oxidation-Reduction : Although praseodymium remains in the +3 oxidation state, redox reactions may be involved in precursor preparation or impurity removal.

- Substitution Reactions : Possible during further processing where perchlorate ions can be replaced by other anions if desired.

Control of Hydrolysis and Hydration

- Maintaining acidic conditions (pH < 2) suppresses hydrolysis of Pr^3+ ions and prevents formation of insoluble hydroxides.

- Slow evaporation and controlled drying preserve the hydrate form.

- Use of non-aqueous or mixed solvents (e.g., anhydrous ethanol) can minimize hydrolysis during synthesis.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Precursor | Praseodymium oxide or carbonate | Pre-dried under vacuum to remove moisture |

| Acid | Perchloric acid (HClO₄), concentrated | Maintains low pH to prevent hydrolysis |

| Solvent | Water or aqueous medium | Sometimes mixed with ethanol to reduce hydrolysis |

| Temperature | 25–60 °C during dissolution and evaporation | Higher temps risk decomposition |

| Evaporation Method | Slow evaporation under reduced pressure | Preserves hydrate state |

| Hydration State | Variable (commonly tri-hydrate) | Confirmed by thermogravimetric analysis |

| Isolation | Vacuum filtration and drying in desiccator | Avoids moisture uptake and decomposition |

| Purity Verification | ICP-MS for Pr content, ion chromatography for ClO₄⁻ | Ensures stoichiometry and absence of impurities |

Thermogravimetric Analysis (TGA)

- Used to determine water content by measuring mass loss upon heating.

- Typical dehydration steps observed at ~115 °C (surface water) and 200–300 °C (coordinated water).

Spectroscopic Confirmation

- Raman Spectroscopy : Confirms perchlorate ion integrity via characteristic symmetric stretching at ~935 cm⁻¹.

- X-ray Diffraction (XRD) : Determines crystal structure and hydration state.

- Infrared Spectroscopy (IR) : Detects O–H stretching vibrations indicative of water molecules.

- Perchlorate salts are strong oxidizers; synthesis should be performed in a fume hood with appropriate personal protective equipment (PPE).

- Avoid rapid heating to prevent explosive decomposition.

- Waste disposal must neutralize perchlorate ions to prevent environmental contamination.

- Summary Table: Preparation Method Overview

| Step | Description | Critical Parameters |

|---|---|---|

| Precursor Preparation | Dry praseodymium oxide/carbonate | Vacuum drying to remove moisture |

| Acid Reaction | Dissolve precursor in concentrated HClO₄ | Maintain pH < 2, temperature 25–60 °C |

| Solution Concentration | Evaporate solvent slowly under reduced pressure | Avoid overheating to preserve hydrate |

| Crystallization | Controlled cooling and evaporation | Produces praseodymium(3+);triperchlorate;hydrate crystals |

| Isolation and Drying | Vacuum filtration and drying in desiccator | Prevents decomposition and moisture uptake |

| Characterization | TGA, Raman, XRD, ICP-MS | Confirms hydration, purity, and composition |

The preparation of this compound is a well-established process involving the reaction of praseodymium oxide or carbonate with perchloric acid in aqueous media, followed by controlled evaporation to yield the hydrated salt. Key factors influencing the synthesis include control of pH to prevent hydrolysis, temperature regulation to maintain hydrate integrity, and careful drying to avoid decomposition. Analytical techniques such as thermogravimetric analysis, Raman spectroscopy, and X-ray diffraction are essential for confirming product purity and hydration state. These methods ensure the compound's suitability for its diverse applications in catalysis, materials science, and biological research.

Scientific Research Applications

Catalysis in Organic Synthesis

Praseodymium(3+); triperchlorate; hydrate serves as an effective catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its ability to facilitate oxidation-reduction reactions enhances the efficiency of chemical transformations.

Biological Interactions

Research has indicated that praseodymium ions can influence biological systems. Studies involving rare earth elements have shown potential interactions with cellular processes, making this compound significant for biological research.

Medical Imaging and Diagnostics

Due to its unique optical properties, praseodymium(3+); triperchlorate; hydrate is being explored for applications in imaging techniques. Its potential as a contrast agent in medical diagnostics could lead to advancements in non-invasive imaging technologies.

Material Science

The compound is utilized in producing high-strength magnets and as a dopant in electronic materials. Its incorporation into materials enhances their magnetic and electronic properties, making it valuable for advanced technological applications .

Case Study 1: Catalytic Efficiency

In a study published in Journal of Catalysis, researchers demonstrated that praseodymium(3+); triperchlorate; hydrate significantly improved the yield of organic compounds in oxidation reactions compared to traditional catalysts. The study highlighted its effectiveness at lower temperatures, reducing energy consumption during chemical processes.

Case Study 2: Biological Interaction Studies

A research article from Biological Trace Element Research explored the interaction of praseodymium ions with cellular mechanisms. The findings suggested that praseodymium(3+) could modulate enzyme activities, indicating potential therapeutic applications in biochemistry.

Mechanism of Action

The mechanism of action of praseodymium(3+);triperchlorate;hydrate involves its interaction with other molecules through its praseodymium ions. These ions can participate in various chemical reactions, including coordination with ligands, redox reactions, and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Praseodymium Compounds

Praseodymium Chloride Hydrate (PrCl3·xH2O)

- Structure: Hexagonal or monoclinic crystals depending on hydration state .

- Properties :

- Applications : Catalyst in organic synthesis, additive in glass/ceramics (imparts yellow-green coloration), and component in phosphors .

- Safety : Causes severe eye damage and aquatic toxicity (H318, H400) .

Praseodymium Nitrate Hydrate (Pr(NO3)3·6H2O)

- Structure : Hexahydrate form with Pr³⁺ coordinated by nitrate ions and water .

- Properties :

- Applications : Precursor for praseodymium oxides, dopant in optical materials .

Praseodymium Sulfate Octahydrate (Pr2(SO4)3·8H2O)

- Thermal Behavior : Decomposes in stages, losing water at ~100°C and sulfate groups above 600°C. Comparable to europium sulfate but with distinct dehydration kinetics .

- Applications: Limited to niche catalytic and spectroscopic studies .

Praseodymium Oxalate Hydrate (Pr2(C2O4)3·xH2O)

- Decomposition : Calcination at 900°C yields Pr6O11, with intermediate phases dependent on heating methods (microwave vs. furnace) .

- Applications: Precursor for praseodymium oxide nanomaterials .

Praseodymium Acetate Hydrate (Pr(CH3COO)3·nH2O)

Key Comparative Data Table

Research Findings and Discussion

Ionic Radii and Substitution Behavior

Pr³⁺ has an ionic radius of 1.13 Å (coordination number 8), close to Ca²⁺ (1.12 Å), enabling substitution in fluorapatite lattices for optical applications . This similarity underpins Pr³⁺ doping in ceramics and alloys .

Thermal Stability Trends

Perchlorate and nitrate decompose at lower temperatures compared to sulfates and oxalates, reflecting anion stability. Oxalates require higher calcination (900°C) for complete decomposition .

Spectral Properties

PrCl3 exhibits luminescence dependent on alkali-metal counterions (e.g., Cs⁺ vs. K⁺), with emission intensity influenced by 4f-5d orbital mixing . In contrast, Pr³⁺-doped fluoroborophosphate glasses show tunable emission for laser applications .

Safety and Handling Perchlorate’s oxidizer nature necessitates stringent storage, while chlorides and acetates require precautions against aquatic toxicity and eye irritation .

Biological Activity

Praseodymium(3+);triperchlorate;hydrate is a chemical compound comprising praseodymium ions (Pr^3+), triperchlorate ions, and water molecules. Praseodymium, a rare earth element, is notable for its optical, magnetic, and electronic properties. This compound is primarily utilized in scientific and industrial applications due to its unique characteristics.

- IUPAC Name : this compound

- Molecular Formula : Cl₃O₁₂Pr·xH₂O

- CAS Number : 51411-03-1

- Molecular Weight : Varies depending on hydration state

Praseodymium ions interact with various biological systems, potentially influencing cellular processes. The compound's mode of action involves:

- Targeting Biochemical Processes : Pr^3+ ions can affect the biochemical pathways in cells across different species.

- Pharmacokinetics : The bioavailability of praseodymium compounds can be influenced by their chemical form and environmental conditions.

Biological Activity

Research indicates that praseodymium compounds may exhibit various biological activities, including:

- Antioxidant Properties : Some studies suggest that praseodymium ions can act as antioxidants, possibly mitigating oxidative stress in cells.

- Cellular Interactions : Pr^3+ ions may interact with cellular components, influencing signaling pathways and metabolic processes.

Data Table: Comparison of Praseodymium Compounds

| Compound Name | IUPAC Name | Biological Activity | Applications |

|---|---|---|---|

| This compound | This compound | Potential antioxidant | Catalysts in organic synthesis |

| Praseodymium(3+);chloride;hydrate | Trichloropraseodymium hydrate | Limited biological data | Used in high-strength magnets |

| Praseodymium(3+);nitrate;hydrate | Trinitrato-praseodymium hydrate | Unknown | Research applications |

| Praseodymium(3+);sulfate;hydrate | Disulfato-praseodymium hydrate | Unknown | Various industrial applications |

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal investigated the antioxidant properties of praseodymium compounds. The researchers found that praseodymium ions could reduce reactive oxygen species (ROS) levels in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Cellular Interaction Studies

Another research project focused on the interaction of praseodymium ions with cellular membranes. The findings indicated that praseodymium could modulate membrane fluidity and permeability, which may have implications for drug delivery systems.

Research Findings Summary

- Oxidative Stress Mitigation : Pr^3+ ions have shown promise in reducing oxidative damage in cellular models.

- Cell Membrane Modulation : The ability of praseodymium to alter membrane characteristics could enhance drug efficacy.

- Biochemical Pathway Influence : Ongoing studies are exploring how praseodymium affects specific signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic: What synthesis methods are recommended for praseodymium(3+) triperchlorate hydrate to minimize hydrolysis during preparation?

Answer:

To avoid hydrolysis, use controlled reaction conditions with non-aqueous solvents (e.g., anhydrous ethanol) or acidic aqueous media. For praseodymium compounds, rapid heating of hydrates should be avoided, as it can lead to partial hydrolysis . Pre-dry precursors like praseodymium carbonate or oxide under vacuum to reduce moisture. Introduce perchlorate ions slowly via metathesis reactions with pre-dried sodium perchlorate in a nitrogen atmosphere. Monitor pH using a calibrated probe, maintaining it below 2 with dilute HClO₄ to suppress hydrolysis. Isolate the product via vacuum filtration and store in desiccators with P₂O₅.

Advanced: How can conflicting data on the coordination geometry of praseodymium(3+) in triperchlorate hydrates be resolved?

Answer:

Combine multiple spectroscopic and crystallographic techniques:

- XPS : Analyze Pr 3d₅/₂ and 3d₃/₂ peaks to confirm oxidation state (Pr³⁺ typically shows 3d₅/₂ at ~933 eV) and detect ligand-induced shifts .

- EXAFS : Quantify Pr–O bond distances and coordination numbers to distinguish between octahedral (6-coordinate) vs. higher geometries.

- Single-crystal XRD : Resolve ambiguities in hydration state and perchlorate binding modes (monodentate vs. bidentate) .

- Raman spectroscopy : Identify vibrational modes of coordinated vs. free ClO₄⁻ (e.g., symmetric stretching at ~935 cm⁻¹ for free ions).

Contradictions often arise from hydration variability; report synthesis conditions (pH, solvent, drying method) alongside data.

Basic: What safety protocols are critical when handling praseodymium(3+) triperchlorate hydrate in electrochemical studies?

Answer:

- Eye protection : Wear sealed goggles due to severe eye irritation risks (H318) .

- Ventilation : Use fume hoods for weighing and dissolution; perchlorates may release ClO₂ gas under acidic conditions.

- Spill management : Collect solids with non-sparking tools and store in labeled containers for licensed disposal (P273, P391) .

- Waste disposal : Neutralize aqueous waste with NaHCO₃ before disposal to avoid perchlorate contamination in waterways (H410) .

Advanced: How can the hydration state of praseodymium(3+) triperchlorate hydrate be accurately quantified?

Answer:

- Thermogravimetric Analysis (TGA) : Heat at 2°C/min under N₂. PrCl₃·7H₂O, for example, loses water in steps: ~115°C (surface H₂O) and 200–300°C (bound H₂O) . Compare observed mass loss to theoretical values.

- Karl Fischer Titration : For precise quantification of residual water in anhydrous samples.

- IR Spectroscopy : Detect O–H stretches (3400–3600 cm⁻¹) and compare to reference hydrates. Calibrate using standards like PrCl₃·nH₂O (n = 6–7) .

Advanced: What strategies mitigate discrepancies in catalytic activity data for praseodymium perchlorate in organic oxidation reactions?

Answer:

- Precursor purity : Verify Pr³⁺ content via ICP-MS; commercial samples may contain Ce³⁺/Nd³⁺ impurities affecting redox activity .

- Solvent effects : Test in aprotic (acetonitrile) vs. protic (ethanol) media; Pr³⁺ coordination varies, altering Lewis acidity.

- Control experiments : Exclude radical pathways using TEMPO or other radical scavengers.

- In situ XANES : Monitor Pr oxidation state during catalysis to rule out Pr³⁺/Pr⁴⁺ cycling .

Basic: Which analytical techniques are optimal for confirming perchlorate ion integrity in praseodymium triperchlorate hydrates?

Answer:

- Ion Chromatography : Quantify free ClO₄⁻ in solution (detection limit ~0.1 ppm).

- Raman Spectroscopy : Confirm ClO₄⁻ symmetry (Td geometry shows ν₁ mode at ~935 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Detect [Pr(ClO₄)₃(H₂O)ₙ]⁺ clusters to confirm coordination.

Advanced: How does pH influence the stability of praseodymium(3+) triperchlorate hydrate in aqueous synthesis?

Answer:

- pH < 2 : Pr³⁺ remains soluble as [Pr(H₂O)₉]³⁺; ClO₄⁻ acts as a non-coordinating counterion.

- pH 2–4 : Partial hydrolysis forms Pr(OH)²⁺ species, reducing catalytic activity. Stabilize with 0.1 M HClO₄ .

- pH > 5 : Rapid hydrolysis to PrO(OH) precipitates; avoid by buffering with HClO₄/NaClO₄.

Basic: What storage conditions prevent degradation of praseodymium(3+) triperchlorate hydrate?

Answer:

- Desiccants : Store in vacuum-sealed containers with silica gel or P₂O₅.

- Temperature : Keep below 25°C; hydrates may deliquesce at higher temps .

- Light exposure : Use amber vials to prevent UV-induced ClO₄⁻ decomposition.

Advanced: How can mechanistic studies differentiate between inner- and outer-sphere electron transfer in praseodymium perchlorate-mediated reactions?

Answer:

- Cyclic Voltammetry : Compare peak separation (ΔEp) in Pr³⁺/Pr⁴⁺ couples; outer-sphere transfers show larger ΔEp.

- Isotopic Labeling (¹⁸O) : Track oxygen exchange in coordinated H₂O vs. bulk solvent using MS .

- Kinetic Studies : Vary ClO₄⁻ concentration; inner-sphere mechanisms depend on ligand substitution rates.

Advanced: What computational methods validate the electronic structure of praseodymium(3+) triperchlorate hydrates?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/def2-TZVP; compare calculated vs. experimental bond lengths (Pr–O ~2.4 Å) .

- Multiconfigurational CASSCF : Model f-electron effects in Pr³⁺ to predict UV-Vis absorption bands (e.g., 4f→5d transitions).

- MD Simulations : Simulate hydration shells to identify dominant [Pr(H₂O)₈]³⁺ configurations in aqueous media.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.